molecular formula C12H19IN2 B1195028 1,1-Dimethyl-4-phenylpiperazinium iodide CAS No. 54-77-3

1,1-Dimethyl-4-phenylpiperazinium iodide

Cat. No.: B1195028
CAS No.: 54-77-3
M. Wt: 318.20 g/mol
InChI Key: XFZJGFIKQCCLGK-UHFFFAOYSA-M
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Description

3,4-Dimethylpyrazole phosphate (DMPP) is a nitrification inhibitor widely used in agriculture and horticulture. It is known for its ability to improve nitrogen-use efficiency by reducing nitrogen losses through leaching and gaseous emissions. DMPP has undergone extensive toxicology and ecotoxicology tests, demonstrating several advantages over other nitrification inhibitors .

Biochemical Analysis

Biochemical Properties

1,1-Dimethyl-4-phenylpiperazinium iodide interacts primarily with nicotinic acetylcholine receptors (nAchRs). These receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems. The compound acts as an agonist, binding to the nAchRs and mimicking the action of acetylcholine. This interaction leads to the opening of ion channels, allowing the influx of cations such as sodium and calcium, which subsequently triggers various cellular responses .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. In neurons, it can induce depolarization and action potential generation by activating nAchRs. This activation can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in autonomic neurons, the compound can modulate cardiovascular responses by affecting the autonomic regulation of heart rate and blood pressure . Additionally, it has been shown to improve glucose tolerance in diet-induced obese mice by influencing metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the nicotinic acetylcholine receptors. This binding induces a conformational change in the receptor, leading to the opening of the ion channel. The influx of cations such as sodium and calcium into the cell results in depolarization and the initiation of downstream signaling cascades. These cascades can include the activation of second messengers, changes in gene expression, and modulation of enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable when stored at low temperatures, but its activity can degrade over extended periods. In vitro studies have shown that the compound can maintain its activity for several months when stored properly. Long-term exposure to the compound in cell cultures can lead to sustained activation of nAchRs, which may result in desensitization or downregulation of the receptors .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can stimulate nAchRs and induce physiological responses such as increased heart rate and blood pressure. At higher doses, it can cause adverse effects such as toxicity and overstimulation of the nervous system. Studies have shown that there is a threshold dose beyond which the compound can become harmful, leading to symptoms such as convulsions and respiratory distress .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can influence the metabolism of neurotransmitters such as acetylcholine by modulating the activity of nAchRs. Additionally, the compound can affect glucose metabolism by improving glucose tolerance and insulin sensitivity in animal models. This effect is likely mediated through the activation of nAchRs in peripheral tissues, leading to changes in metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, it can accumulate in specific compartments such as the cytoplasm and organelles. The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interaction with nicotinic acetylcholine receptors. These receptors are located on the cell membrane, and the compound’s binding to them can influence its activity and function. Additionally, the compound may undergo post-translational modifications that direct it to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, where it can exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: DMPP can be synthesized through the reaction of 3,4-dimethylpyrazole with phosphoric acid. The reaction typically involves the use of solvents such as methanol or ethanol and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, DMPP is produced by reacting 3,4-dimethylpyrazole with phosphoric acid in large-scale reactors. The process involves precise control of reaction parameters, including temperature, pressure, and pH, to optimize the production efficiency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: DMPP primarily undergoes nitrification inhibition reactions. It interacts with soil microorganisms, particularly ammonia-oxidizing bacteria, to inhibit the conversion of ammonium to nitrate. This process helps reduce nitrogen losses and improve nitrogen availability for plants .

Common Reagents and Conditions: DMPP is often used in combination with nitrogen fertilizers such as ammonium sulfate nitrate or urea. The application rates typically range from 0.5 to 1.5 kilograms per hectare, depending on the specific agricultural requirements .

Major Products Formed: The primary product formed from the reaction of DMPP with soil microorganisms is the inhibition of nitrification, resulting in reduced nitrate leaching and lower emissions of nitrous oxide and other nitrogenous gases .

Scientific Research Applications

DMPP has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness of DMPP: DMPP stands out due to its high effectiveness at low application rates, low mobility in soil, and slow biodegradation. These properties make it a more efficient and environmentally friendly option compared to other nitrification inhibitors .

Properties

IUPAC Name

1,1-dimethyl-4-phenylpiperazin-1-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N2.HI/c1-14(2)10-8-13(9-11-14)12-6-4-3-5-7-12;/h3-7H,8-11H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZJGFIKQCCLGK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCN(CC1)C2=CC=CC=C2)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90968822
Record name 1,1-Dimethyl-4-phenyl-piperazinium iodide
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Molecular Weight

318.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54-77-3
Record name 1,1-Dimethyl-4-phenylpiperazinium iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylphenylpiperazinium Iodide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DMPP
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Record name 1,1-Dimethyl-4-phenyl-piperazinium iodide
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Record name 1,1-dimethyl-4-phenylpiperazinium iodide
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Record name DIMETHYLPHENYLPIPERAZINIUM IODIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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